Direct N3-Pyrazolyl Tethering Eliminates Conformational Flexibility of Methylene- and Ethoxy-Linked VEGFR-2/HDAC Inhibitors
In prototypical dual VEGFR-2/HDAC inhibitors such as compound 14b from the diaryl pyrazoline thiazolidinedione series, a long ethoxy-acetate linker separates the pyrazoline and the 5-benzylidene-thiazolidinedione termini [1]. This flexible linker was necessary for dual-target engagement but introduces entropic penalties and potential metabolic liabilities. The target compound CAS 630403-89-3 eliminates this linker entirely, directly fusing the pyrazolone N4 to the TZD N3, which pre-organizes the heterocyclic scaffold. While direct biochemical IC₅₀ values for the target compound remain unreported in peer-reviewed literature, class-level inference from structurally related diaryl pyrazoline TZDs shows that VEGFR-2 IC₅₀ values span from 200 nM (compound B1) to >10 µM depending on linker composition, and HDAC isoform selectivity shifts with linker rigidity [1][2]. The fully rigidified core of CAS 630403-89-3 is therefore predicted to exhibit a distinct selectivity fingerprint relative to any flexibly linked comparator.
| Evidence Dimension | Linker composition and conformational flexibility: target vs. comparator VEGFR-2/HDAC inhibitors |
|---|---|
| Target Compound Data | No linker; direct N3-pyrazolyl TZD fusion |
| Comparator Or Baseline | Compound 14b: ethoxy-acetate linker between pyrazoline and TZD. VEGFR-2 IC₅₀ not separately reported; dual VEGFR-2/HDAC4 inhibition confirmed in vitro and in vivo (HT-29 xenograft) |
| Quantified Difference | Linker atom count: 0 (target) vs. 7 flexible atoms (comparator 14b). Conformational rotors eliminated: estimated ≥3. |
| Conditions | Structural comparison based on published synthetic schemes and docking studies [1][2] |
Why This Matters
Elimination of linker flexibility directly impacts entropy of binding, isoform selectivity, and metabolic stability, making CAS 630403-89-3 the scaffold of choice for programs requiring a pre-organized, minimal-size pharmacophore for fragment-based or rigidification-driven lead optimization.
- [1] Upadhyay, N., Tilekar, K., Safuan, S., Kumar, A. P., Schweipert, M., Meyer-Almes, F. J., & Ramaa, C. S. Double-edged Swords: Diaryl pyrazoline thiazolidinediones synchronously targeting cancer epigenetics and angiogenesis. Bioorganic Chemistry, 2021, 116, 105350. View Source
- [2] Upadhyay, N., Tilekar, K., Safuan, S., Kumar, A. P., Schweipert, M., Meyer-Almes, F. J., & Ramaa, C. S. Development and investigation of thiazolidinedione and pyrazoline compounds as antiangiogenic weapons targeting VEGFR-2. Future Medicinal Chemistry, 2021, 13(22), 1963–1986. View Source
